molecular formula C11H14N2O4S B1280783 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS No. 340041-91-0

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Cat. No. B1280783
M. Wt: 270.31 g/mol
InChI Key: RCEYIHLMZBWOJK-UHFFFAOYSA-N
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Description

“1-((4-Nitrobenzyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O4S . It has an average mass of 270.305 Da and a monoisotopic mass of 270.067413 Da .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. It is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have been shown to possess several important biological activities . The fluorophenyl substituents at position 3 (R1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .

Scientific Research Applications

Synthesis and Characterization

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is used in the synthesis of intermediates for various chemical compounds. For instance, it has been utilized in the synthesis of (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine from trans-4-hydroxy-L-proline. The process involved steps such as N-acylation, sulfonylation, amidation, configuration inversion, and hydrolysis. Microwave irradiation was used to assist configuration inversion, making the process more efficient by shortening the reaction time and removing the need for nitrogen protection (Xu Zhong-yu, 2010).

Biological Activities

Derivatives of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, such as sulfonamide and carbamate derivatives, have been synthesized and evaluated for biological activities. Notably, certain compounds demonstrated significant inhibition against tobacco mosaic virus (TMV) and showed antioxidant activities, indicating potential applications in biological and agricultural sectors (H. Sudhamani et al., 2016).

Chemical Synthesis and Reactions

In the realm of chemical synthesis, 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is involved in various reactions and preparations. For example, it's used in the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine through a series of reactions starting from benzyl chloride. The process includes steps like nitration, sulfonation, chlorination, and aminolysis, leading to high yields of the product (Xin Fei, 2004).

Cyclisation and Polymer Chemistry

The compound also plays a role in cyclisation reactions and the synthesis of polymers. For instance, pyrrolidines, which are important in medicine and industry, can be synthesized through [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This reaction is not only of polar nature but also proceeds under mild conditions, yielding specific pyrrolidine derivatives (Magdalena Żmigrodzka et al., 2022).

Molecular Structure and Analysis

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine-related compounds are also studied for their molecular structure and properties. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were examined. This compound, evaluated as a potential antineoplastic agent, showcases the complexity and potential of derivatives related to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in medicinal chemistry (Surajit Banerjee et al., 2002).

Future Directions

The pyrrolidine ring and its derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have shown promise in the field of drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make these compounds attractive for future research .

properties

IUPAC Name

1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEYIHLMZBWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477559
Record name 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine
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Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

CAS RN

340041-91-0
Record name 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine
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Record name 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl]
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